![molecular formula C12H8Cl2N2O2S2 B14236809 5-Chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline CAS No. 503456-41-5](/img/structure/B14236809.png)
5-Chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline is an organic compound with the molecular formula C12H8Cl2N2O2S2 It is characterized by the presence of two chlorine atoms, a nitro group, and a disulfanyl linkage between two aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline typically involves the reaction of 5-chloro-2-nitroaniline with 4-chloro-2-nitrobenzenethiol under specific conditions. The reaction is carried out in the presence of a suitable oxidizing agent, such as hydrogen peroxide or iodine, to facilitate the formation of the disulfide bond. The reaction is usually conducted in an organic solvent, such as dichloromethane or acetonitrile, at a controlled temperature to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The reactants are fed into a reactor where the disulfide bond formation occurs under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic conditions, leading to the formation of corresponding amines.
Substitution: The chlorine atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder, acidic conditions
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted aromatic compounds
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline involves its interaction with specific molecular targets and pathways. The disulfide bond in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound a potential candidate for antimicrobial and anticancer applications. Additionally, the nitro groups in the compound can be reduced to amines, which may interact with cellular proteins and enzymes, further contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-2-nitroaniline
- 4-Chloro-2-nitrobenzenethiol
- 5-Chloro-2-nitropyridine
- 5-Chloro-4-methyl-2-nitroaniline
- 5-Chloro-2,4-difluoroaniline
Uniqueness
5-Chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline is unique due to the presence of both nitro and disulfanyl groups in its structure. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The disulfide bond allows for redox reactions, while the nitro groups provide sites for reduction and further functionalization. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
503456-41-5 |
|---|---|
Molekularformel |
C12H8Cl2N2O2S2 |
Molekulargewicht |
347.2 g/mol |
IUPAC-Name |
5-chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline |
InChI |
InChI=1S/C12H8Cl2N2O2S2/c13-7-1-3-11(9(15)5-7)19-20-12-4-2-8(14)6-10(12)16(17)18/h1-6H,15H2 |
InChI-Schlüssel |
BDFYJRMNLDHXEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)N)SSC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2-[(6,7-dimethoxy-4-quinazolinyl)amino]-](/img/structure/B14236726.png)
![N~2~,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine](/img/structure/B14236731.png)
![{5-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxan-5-yl}methanol](/img/structure/B14236732.png)
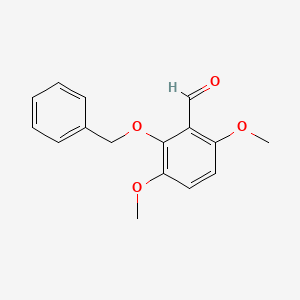
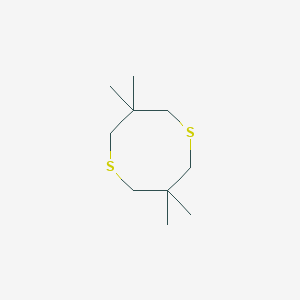
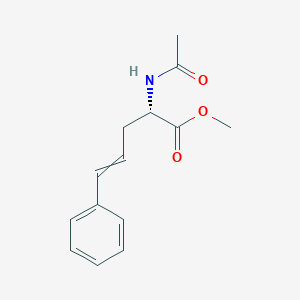
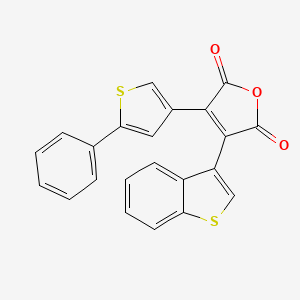
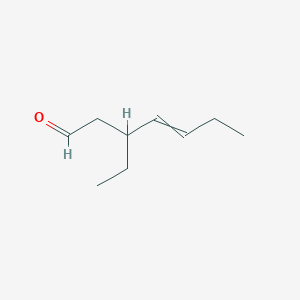
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxobutan-2-yl]-4-methoxy-N-methylbenzamide](/img/structure/B14236771.png)
![3-{[(Nonan-5-yl)oxy]carbonyl}pentanedioate](/img/structure/B14236778.png)
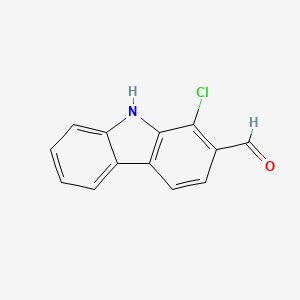
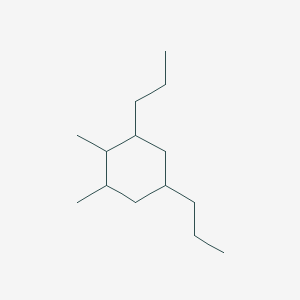
![2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)-](/img/structure/B14236799.png)
![Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxopropyl)-](/img/structure/B14236805.png)
